molecular formula C15H18N2O3S2 B2771674 (E)-N-butyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682784-36-7

(E)-N-butyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2771674
CAS No.: 682784-36-7
M. Wt: 338.44
InChI Key: HPYMAHNZJZHIND-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-butyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.44. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer and Antiangiogenic Effects : Thioxothiazolidin-4-one derivatives, closely related to the specified compound, have shown potential in anticancer therapy. They inhibit tumor growth, angiogenesis, and tumor cell proliferation in a mouse Ehrlich Ascites Tumor model (Chandrappa et al., 2010).

  • Cytotoxicity and Induction of Apoptosis in Leukemia Cells : Derivatives of the compound have demonstrated the ability to induce cytotoxicity and apoptosis in human leukemia cells, suggesting a potential role in cancer treatment (Chandrappa et al., 2009).

  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, specifically against certain strains of bacteria (Frolov et al., 2017).

  • Matrix Metalloproteinase (MMP) Inhibition : Certain thiazolidinone derivatives have shown efficacy in inhibiting MMPs, which are involved in tissue damage and inflammatory processes (Incerti et al., 2018).

  • Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives have displayed antifibrotic and anticancer activities, making them candidates for further testing in these areas (Kaminskyy et al., 2016).

  • Aldose Reductase Inhibition : The (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally similar to the compound , have been found to be potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications (Kučerová-Chlupáčová et al., 2020).

  • ASK1 Inhibition : Novel ASK1 inhibitor scaffolds related to this compound have been identified, which could have implications in treating disorders associated with increased ASK1 activity (Volynets et al., 2013).

Properties

IUPAC Name

N-butyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-2-3-7-16-13(18)6-8-17-14(19)12(22-15(17)21)10-11-5-4-9-20-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,16,18)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYMAHNZJZHIND-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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